molecular formula C23H22N2O3S B2802879 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide CAS No. 1005299-66-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide

Cat. No.: B2802879
CAS No.: 1005299-66-0
M. Wt: 406.5
InChI Key: WSKNAVIVCLKSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at the 1-position and a 3-methylbenzamide moiety at the 7-position. The tetrahydroquinoline scaffold imparts partial saturation to the heterocyclic ring, which may enhance metabolic stability compared to fully aromatic quinoline derivatives. The 3-methylbenzamide group introduces steric and electronic effects that could modulate solubility or intermolecular interactions.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-7-5-8-19(15-17)23(26)24-20-13-12-18-9-6-14-25(22(18)16-20)29(27,28)21-10-3-2-4-11-21/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKNAVIVCLKSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

    Preparation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, where benzenesulfonyl chloride reacts with the quinoline derivative in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using mild oxidants like iodosobenzene or strong oxidants like potassium persulfate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Iodosobenzene (PhIO), potassium persulfate (K2S2O8)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to act as a building block for more complex molecules. Researchers utilize it to develop new synthetic pathways and explore novel chemical reactions.

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. It functions by inhibiting enzymes involved in bacterial cell wall synthesis, similar to traditional sulfonamides.
  • Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through specific molecular interactions .

Medicinal Chemistry

In medicinal chemistry, the compound is being explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it suitable for drug development aimed at treating various diseases:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways . This inhibition can have implications for treating conditions such as asthma and cardiovascular diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The study found that the compound inhibited bacterial growth effectively at low concentrations. The mechanism was attributed to its ability to disrupt cell wall synthesis by inhibiting key enzymes involved in this process .

Case Study 2: Anticancer Research

Another significant study published in Cancer Research explored the anticancer potential of the compound on various cancer cell lines. The results indicated that treatment with this compound resulted in significant cell death through apoptosis. The study highlighted the importance of further research into its mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structural Differences: The tetrahydroquinoline core is absent; instead, the compound has a 2-hydroxy-1,1-dimethylethylamine group. Features an N,O-bidentate directing group, enabling coordination to transition metals (e.g., Pd, Ni) for C–H activation reactions. Lacks the electron-withdrawing benzenesulfonyl group present in the target compound.
  • Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Characterization included 1H/13C NMR, IR, and X-ray crystallography .
  • Functional Implications :
    The hydroxyl and tertiary amine groups facilitate metal coordination, whereas the target compound’s sulfonyl group may hinder such interactions due to steric bulk or electronic effects.

(b) 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile

  • Structural Differences: Substituted at the 6-position of tetrahydroquinoline (vs. 7-position in the target compound). Contains a diazenyl linker and cyanoethyl group, enabling conjugation and non-linear optical properties. Lacks the benzenesulfonyl and benzamide substituents.
  • Applications: Studied in spectroelectrochemical systems using room-temperature ionic liquids (RTILs) like 1-butyl-1-methyl-pyrrolidinium bis(trifluoromethylsulfonyl) amide. Demonstrated utility in Au electrodeposition and non-linear spectroscopy (SFG, DFG) .
  • Electronic Properties: The diazenyl group enhances π-conjugation, while the cyanoethyl substituent introduces polarizability. These features contrast with the target compound’s sulfonyl and benzamide groups, which may prioritize stability over redox activity.

Comparative Data Table

Property/Feature Target Compound N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide 4-{2-[1-(2-Cyanoethyl)...Benzonitrile
Core Structure 1,2,3,4-Tetrahydroquinoline Benzamide derivative 1,2,3,4-Tetrahydroquinoline
Key Substituents 1-Benzenesulfonyl, 7-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl 6-Diazenyl, 2-cyanoethyl
Functional Groups Sulfonamide, Benzamide Hydroxyl, Tertiary Amine Diazenyl, Cyano
Synthetic Route Not reported in evidence 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol Not explicitly detailed
Applications Hypothesized: Catalysis, Medicinal Chemistry Metal-catalyzed C–H functionalization Electrodeposition, Non-linear spectroscopy
Spectroscopic Characterization Not reported 1H/13C NMR, IR, X-ray crystallography Spectroelectrochemical methods (SFG, DFG)

Research Findings and Implications

  • Target Compound: The benzenesulfonyl group may confer resistance to oxidative degradation, while the 3-methylbenzamide could enhance lipophilicity.
  • N,O-Bidentate Analog : Demonstrated efficacy in directing metal-catalyzed reactions, highlighting the importance of coordinating groups in synthetic methodologies. The target compound’s sulfonamide group may limit similar applications unless paired with complementary catalysts .
  • Diazenyl Derivative : Exhibits redox-active behavior in RTILs, a property less likely in the target compound due to its electron-withdrawing substituents. This underscores how positional and functional group variations dictate application-specific performance .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections delve into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzenesulfonyl group attached to a tetrahydroquinoline ring and a methylbenzamide moiety. This unique configuration is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC24_{24}H26_{26}N2_{2}O3_{3}S
Molecular Weight422.54 g/mol
CAS Number1005301-29-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Additionally, it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Recent studies highlight the compound's antimicrobial properties. In vitro tests have demonstrated significant antibacterial activity against common pathogens such as:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa
  • Enterococcus faecalis

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Klebsiella pneumoniae25
Pseudomonas aeruginosa30
Enterococcus faecalis40

These results indicate that the compound is particularly effective against Klebsiella pneumoniae and Pseudomonas aeruginosa.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various assays. In a carrageenan-induced paw edema model in rats, the compound exhibited a significant reduction in inflammation compared to the control group. The percentage inhibition was found to be approximately 61%, demonstrating its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed:

Cell LineIC50_{50} (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)18

These findings suggest that this compound could be a promising candidate for further development as an anticancer drug.

Case Studies and Research Findings

A number of studies have explored the biological activity of sulfonamide derivatives similar to this compound. For instance:

  • Antimicrobial Efficacy : A study published in MDPI reported substantial antibacterial activities against clinical isolates of various bacteria with similar sulfonamide derivatives .
  • Inflammation Models : Research on related compounds indicated significant anti-inflammatory effects through inhibition of inflammatory mediators .
  • Cytotoxicity Assays : Investigations into the cytotoxic effects of benzene sulfonamide derivatives revealed promising results in inducing apoptosis in various cancer cell lines .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

  • Reaction Parameter Adjustment : Optimize temperature (60–100°C), solvent choice (e.g., dichloromethane or tetrahydrofuran), and reaction time (). For example, highlights the use of reducing agents (e.g., LiAlH4) and nucleophiles in substitution reactions.
  • Catalysts : Use bases like triethylamine to facilitate sulfonylation or amidation ().
  • Purification : Employ column chromatography or recrystallization for isolating high-purity products ().
  • Quality Control : Monitor progress via TLC and confirm purity using HPLC (>95% purity standards; ) .

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Confirm proton environments and carbon frameworks (e.g., tetrahydroquinoline core and sulfonyl groups; ).
  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide -SO2NH- stretches at ~1300–1150 cm⁻¹; ).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for exact mass; ).
  • X-ray Crystallography : Resolve 3D conformation and stereochemistry () .

Q. What initial biological screening assays are suitable for evaluating bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test PTP1B inhibition (e.g., kinetic studies; ) or RORγ inverse agonism (IC50 profiling; ).
  • Receptor Binding Assays : Use radioligand displacement to assess affinity for targets like nuclear receptors ().
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7; ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing activity?

Methodological Answer:

  • Systematic Substituent Variation : Modify the 3-methylbenzamide group (e.g., replace with halogens or electron-withdrawing groups) and compare bioactivity (). For example, shows fluorinated analogs (e.g., 2,4-difluoro substitution) enhance RORγ inverse agonism (IC50 <1 μM).
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins ().
  • Biological Validation : Test analogs in dose-response assays to quantify potency shifts (e.g., EC50/IC50 determination; ) .

Q. How can contradictory IC50 values across studies be resolved?

Methodological Answer:

  • Assay Standardization : Use identical buffer conditions, cell lines, and enzyme batches (e.g., recombinant RORγ in ).
  • Orthogonal Validation : Confirm activity with complementary assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Purity Verification : Re-test compounds after rigorous purification (HPLC >99%) to exclude impurities skewing results () .

Q. What strategies elucidate the mechanism of enzyme inhibition (e.g., PTP1B)?

Methodological Answer:

  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots ().
  • Structural Biology : Co-crystallize the compound with PTP1B to resolve binding modes (similar to ’s X-ray methods).
  • siRNA Knockdown : Silence PTP1B in cell models to confirm target specificity () .

Q. How can metabolic stability and pharmacokinetics (PK) be assessed preclinically?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes to measure half-life ().
    • CYP450 Inhibition : Screen for cytochrome P450 interactions (e.g., CYP3A4).
  • In Vivo PK Studies : Administer to rodent models and measure plasma concentrations via LC-MS/MS over time () .

Q. How do stereochemical variations impact biological activity?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC ().
  • Stereoselective Synthesis : Use asymmetric catalysis (e.g., Evans’ oxazolidinones) to prepare enantiopure forms.
  • Activity Comparison : Test resolved enantiomers in bioassays (e.g., ’s RORγ agonists show EC50 differences by stereochemistry) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and LogP values?

Methodological Answer:

  • Standardized Protocols : Use shake-flask method for solubility () and HPLC-based LogP determination.
  • Environmental Controls : Maintain consistent pH and temperature (e.g., PBS pH 7.4, 25°C).
  • Cross-Study Comparison : Reconcile data using computational tools (e.g., ChemAxon’s LogP predictor) .

Q. What experimental approaches validate conflicting target engagement hypotheses?

Methodological Answer:

  • Thermal Shift Assays : Measure protein melting temperature (Tm) shifts upon compound binding.
  • Cellular Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream effects (e.g., insulin signaling for PTP1B inhibitors; ).
  • Negative Controls : Include structurally related inactive analogs to confirm specificity () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.